REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][CH2:12][C:13](=[S:15])[NH2:14])=[N:8][CH:9]=1)([O-:3])=[O:2].Br[CH2:17][CH:18](OC)OC.C([O-])(O)=O.[Na+]>COCCOC.Cl>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][CH2:12][C:13]2[S:15][CH:17]=[CH:18][N:14]=2)=[N:8][CH:9]=1)([O-:3])=[O:2] |f:2.3|
|
Name
|
compound 137
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)CCCC(N)=S
|
Name
|
|
Quantity
|
6.31 g
|
Type
|
reactant
|
Smiles
|
BrCC(OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 90° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
The combined organic layers was washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified with silica gel column chromatography (PE:EtOAc=3:1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)CCCC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |